molecular formula C15H12FNO3 B11017138 4-[(2-Fluorophenyl)carbamoyl]phenyl acetate

4-[(2-Fluorophenyl)carbamoyl]phenyl acetate

Cat. No.: B11017138
M. Wt: 273.26 g/mol
InChI Key: QFVGMDXEHPAYHJ-UHFFFAOYSA-N
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Description

4-[(2-Fluorophenyl)carbamoyl]phenyl acetate is an organic compound characterized by the presence of a fluorophenyl group, a carbamoyl group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Fluorophenyl)carbamoyl]phenyl acetate typically involves the following steps:

    Formation of the Carbamoyl Intermediate: The reaction begins with the acylation of 2-fluoroaniline using a suitable acylating agent, such as acetic anhydride, to form 2-fluorophenyl carbamate.

    Coupling with Phenyl Acetate: The intermediate is then coupled with phenyl acetate under basic conditions, often using a base like sodium hydride or potassium carbonate, to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Fluorophenyl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Substitution: Nucleophiles like amines (NH3) or thiols (RSH) in the presence of a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Hydrolysis: 2-fluorophenyl carbamate and acetic acid.

    Substitution: Various substituted phenyl derivatives.

    Oxidation/Reduction: Corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, 4-[(2-Fluorophenyl)carbamoyl]phenyl acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. The compound’s structure allows for the design of molecules that can interact with specific biological targets, such as enzymes or receptors.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(2-Fluorophenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The carbamoyl group can interact with enzymes, potentially inhibiting their activity. The acetate ester can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Chlorophenyl)carbamoyl]phenyl acetate
  • 4-[(2-Bromophenyl)carbamoyl]phenyl acetate
  • 4-[(2-Methylphenyl)carbamoyl]phenyl acetate

Uniqueness

Compared to its analogs, 4-[(2-Fluorophenyl)carbamoyl]phenyl acetate is unique due to the presence of the fluorine atom. Fluorine can significantly alter the compound’s chemical and biological properties, such as increasing metabolic stability and enhancing binding affinity to biological targets. This makes it a valuable compound in the development of new drugs and materials.

Properties

Molecular Formula

C15H12FNO3

Molecular Weight

273.26 g/mol

IUPAC Name

[4-[(2-fluorophenyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C15H12FNO3/c1-10(18)20-12-8-6-11(7-9-12)15(19)17-14-5-3-2-4-13(14)16/h2-9H,1H3,(H,17,19)

InChI Key

QFVGMDXEHPAYHJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F

Origin of Product

United States

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